
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- is a complex organic compound with a unique structure that includes a cyclobutenone ring, a dimethylamino group, a phenyl group, and a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a precursor containing the necessary functional groups, followed by cyclization using a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research might explore its potential as a pharmaceutical intermediate or its biological effects.
Mécanisme D'action
The mechanism by which 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to biological activity. The exact molecular targets and pathways would depend on the specific context of its use, such as in biological or chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- include other cyclobutenone derivatives and compounds with similar functional groups, such as:
- 2-Cyclobuten-1-one,
Propriétés
Numéro CAS |
61087-66-9 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-(dimethylamino)-3-phenyl-4-sulfanylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C12H11NOS/c1-13(2)10-9(12(15)11(10)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
JPAFHFCNVXTSKN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=S)C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
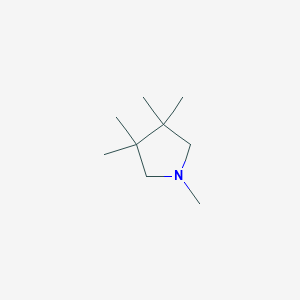
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
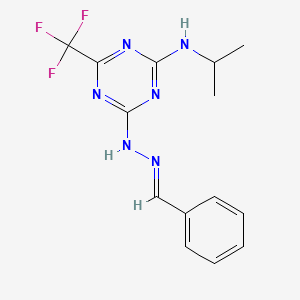
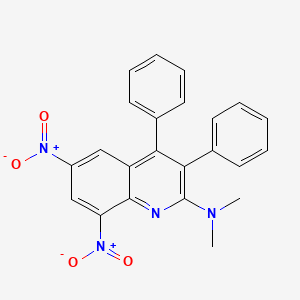


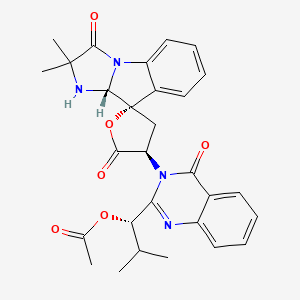
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)
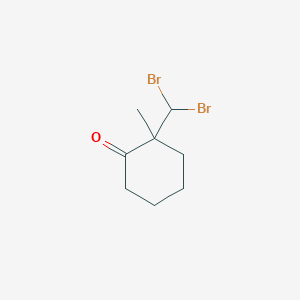

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)
